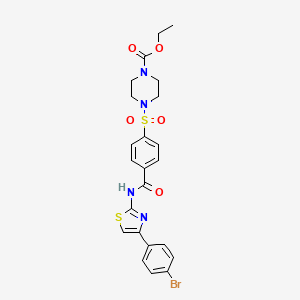

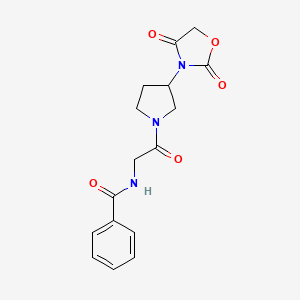

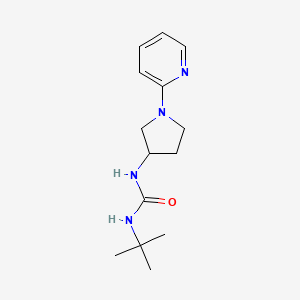

![molecular formula C17H15N3O3 B2905755 7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226291-58-2](/img/structure/B2905755.png)

7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods. For instance, 5-aminopyrazoles have been widely studied as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be tuned for specific applications. For example, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have unique physical and chemical properties that make them useful in various applications. For example, they have tunable photophysical properties, which make them useful for optical applications .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as antimicrobial agents. They have shown activity against various bacterial and fungal strains. The presence of the cyclopropyl and methoxyphenyl groups could potentially enhance these properties, making this compound a candidate for developing new antimicrobial drugs .

Antitumor Activity

These compounds have also been evaluated for their antitumor activities. They have been tested against different human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The structural features of 7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may contribute to its efficacy in inhibiting tumor growth .

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications. They can be used as fluorescent probes for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials. The electron-donating groups at position 7 on the fused ring, such as the methoxyphenyl group, improve both the absorption and emission behaviors, which is crucial for designing effective fluorescent probes .

Organic Light-Emitting Devices (OLEDs)

Due to their tunable photophysical properties, these compounds can be utilized in the development of OLEDs. The solid-state emission intensities of these compounds can be optimized by proper structural selection, making them suitable for use in electronic displays and lighting applications .

Ion Chelation

The heteroatoms present in the pyrazolo[1,5-a]pyrimidine ring system make it a potential chelating agent for ions. This property can be exploited in the development of sensors and in the purification of water and other solutions by binding specific ions .

Estrogen Receptor Modulation

Some pyrazolo[1,5-a]pyrimidine derivatives have been used to distinguish the activities of the two estrogen receptors, ERα and ERβ. Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth. This compound could be explored for its potential to modulate estrogen receptor activity, which may have implications in cancer treatment .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been reported as inhibitors of cyclin-dependent kinases (cdks) involved in cell proliferation .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been associated with the inhibition of cdks, which play a crucial role in cell cycle regulation .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit potential anticancer activity .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups at position 7 on the fused ring .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-12-6-4-10(5-7-12)13-9-16-18-14(17(21)22)8-15(11-2-3-11)20(16)19-13/h4-9,11H,2-3H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQYWBVCVGAGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

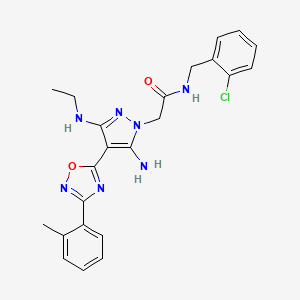

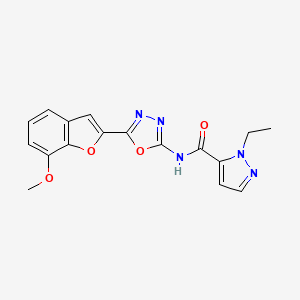

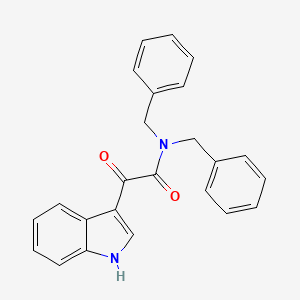

![2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2905673.png)

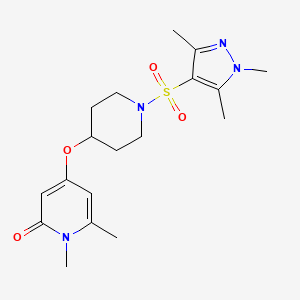

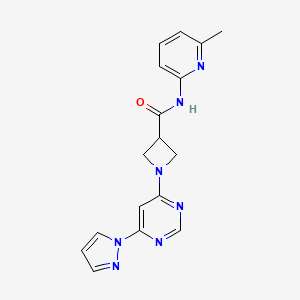

![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)

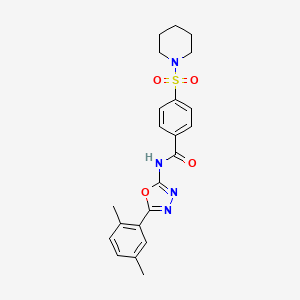

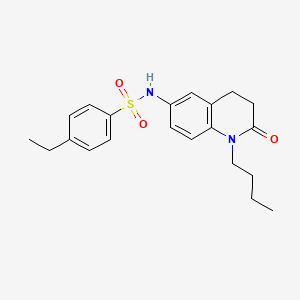

![[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2905689.png)

![2-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2905695.png)